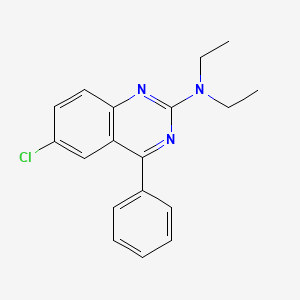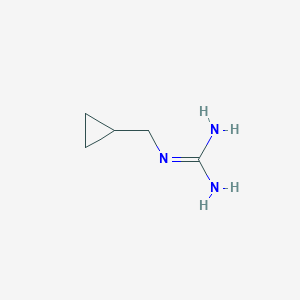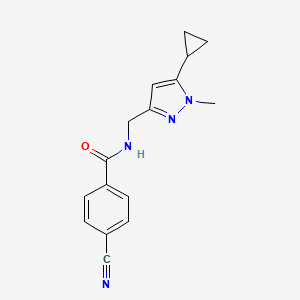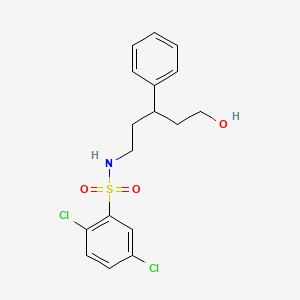![molecular formula C8H9N3O4 B2356564 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid CAS No. 866038-45-1](/img/structure/B2356564.png)
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
- 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid plays a role in the synthesis of various pharmacologically relevant compounds. For example, it is used in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Cheng Huansheng, 2013).
- It's also involved in the synthesis of novel compounds with potential antioxidant, anti-inflammatory, and antiulcer activities. These activities were evaluated in vitro, showing significant effects in some cases (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Chemical Synthesis and Modification
- The chemical is also used in the field of peptide synthesis. A study reported the use of the 3-nitro-2-pyridinesulfenyl (Npys) group, derived from similar chemical structures, for protecting and activating amino and hydroxyl groups for peptide synthesis (R. Matsueda, R. Walter, 2009).
- Another application is in the fluorescence derivatisation of amino acids for biological assays. The derivatives of such compounds exhibit strong fluorescence, making them suitable for biochemical analyses (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).
Catalysis and Coordination Chemistry
- In coordination chemistry, it's used in the formation of complexes with metals such as nickel, contributing to the synthesis of various metal-organic compounds (P. Segl′a, D. Mikloš, M. Jamnický, J. Šima, 1999).
- The compound also plays a role in the synthesis of coordination compounds with potential antimicrobial and cytotoxic activities, showing its versatility in the field of bioinorganic chemistry (T. Aiyelabola, E. Akinkunmi, E. Obuotor, I. Olawuni, D. Isabirye, J. Jordaan, 2017).
Biochemical Research and Drug Synthesis
- It is also utilized in the synthesis of heterocyclic compounds designed for anti-cancer activity, highlighting its importance in medicinal chemistry research (L.-Z. Liu, Keyu Peng, F.-R. Yue, X.-H. Li, Lei Zhang, 2019).
- Additionally, it's involved in the synthesis of analogs of biological molecules, like the β-amino acid analog of l-azatyrosine, which are significant for the study of peptides and proteins (M. Adamczyk, R. E. Reddy, 2001).
properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-7(13)3-5-10-8-6(11(14)15)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGYOUKDXPUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitro-2-pyridinyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)




![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)




![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)